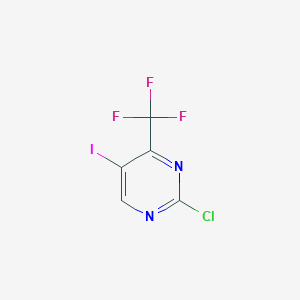
5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid-related compounds involves novel methods that emphasize the importance of specific catalysts and reactants. For instance, Mondal et al. (2003) developed a method for the synthesis of a related antitumor agent utilizing a dual role Pd(II) catalyst, demonstrating the key step involving the formation of 1,3-disubstituted cyclic alkenyl ether, a crucial framework for isochromene natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. Barili et al. (2001) described the synthesis and molecular structure determination of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, showcasing the importance of NMR spectroscopy and X-ray crystallography in understanding these molecules' structure (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds 5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid and its derivatives are integral in synthesizing various biologically active compounds. For instance, the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in many biologically active compounds like thiazole carboxylic acids, was achieved from diethyl oxalate, indicating the versatility of chlorinated isochromene derivatives in pharmaceutical synthesis (Tu Yuanbiao et al., 2016).
Pesticide Synthesis Derivatives of this compound are used in synthesizing key intermediates of pesticides. For example, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of the pesticide Indoxacarb, demonstrates the compound's application in agricultural chemistry (Li-Xia Jing, 2012).
Antitumor Agents Isochromene derivatives, closely related to this compound, are being explored for their potential in antitumor applications. A notable example is the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, which showed a synergetic effect with first-line antitumor drugs in brain tumor chemotherapy (A. Kletskov et al., 2018).
Molecular Structure Analysis The molecular structure of derivatives of this compound has been a subject of study, providing insights into their chemical properties. For instance, the molecular structure of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, a derivative, was determined using NMR spectroscopy and X-ray crystallography (P. Barili et al., 2001).
Asymmetric Synthesis The compound and its derivatives have applications in asymmetric synthesis, an important area in medicinal chemistry. For example, the synthesis of nucleosides and related compounds using derivatives of this compound, demonstrates the role of these compounds in creating asymmetric structures crucial for biological activity (N. Katagiri et al., 1989).
Antioxidant Activity Certain derivatives have been synthesized and evaluated for their antioxidant activity. A notable example is the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which exhibited potent antioxidant activities, surpassing even known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).
Chemical Reaction Mechanisms The study of reaction mechanisms involving derivatives of this compound contributes to a deeper understanding of chemical processes. For instance, research on the photochemistry and vibrational spectra of matrix-isolated derivatives provided insights into their reaction pathways and photoisomerization processes (S. Lopes et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-11(10(14)15)5-7-6(9(13)16-11)3-2-4-8(7)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSMAPICLMATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2Cl)C(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)
![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)